molecular formula C22H16O4 B5844957 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

Cat. No. B5844957
M. Wt: 344.4 g/mol
InChI Key: XHDUXUNTSIDPMR-UHFFFAOYSA-N
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Description

4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one, also known as MK-1775, is a small molecule inhibitor that targets the protein kinase WEE1. It has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis Techniques : The synthesis of 6H-benzo[c]chromen-6-ones, including compounds like 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one, often involves oxidative radical cyclisations. One such method utilizes Bu3SnH mediated cyclisation followed by oxidation. This approach has been successfully applied to synthesize biologically active constituents of shilajit, a herbal medicine from the Himalayan region (Bowman, Mann, & Parr, 2000).
  • Molecular Structure : Studies on compounds like alternariol, a derivative of benzo[c]chromen-6-one, reveal insights into the structural aspects. For instance, alternariol demonstrates a shifted methyl group due to steric collision, causing a twist in the benzene rings, stabilized by intramolecular hydrogen bonds (Siegel et al., 2010).

Pharmaceutical and Biological Applications

  • Antibacterial Properties : Research on various derivatives of 4-hydroxy-chromen-2-one has shown significant antibacterial activity. These compounds have been evaluated against bacterial cultures like Staphylococcus aureus and E. coli, indicating potential in developing novel antibacterial agents (Behrami & Dobroshi, 2019).
  • Antimicrobial Activity : Synthesis of benzopyrone derivatives, including chromen-6-ones, and their subsequent evaluation for antimicrobial activities has been a subject of interest. These compounds have demonstrated effectiveness against various microorganisms, underscoring their potential in antimicrobial therapy (El-Shaaer, 2012).

Chemical and Physical Properties

  • Fluorescence and Metal Interaction Properties : Research into the fluorescence and metal interaction properties of racemic benzo[c]chromen-6-one derivatives, such as 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, has revealed unique characteristics. These studies are important for applications in spectrofluorometry across various scientific domains (Gülcan et al., 2022).
  • Non-Linear Optical Properties : The synthesis of chromene derivatives and their evaluation for non-linear optical (NLO) properties has been an area of active research. These studies provide insights into the electronic and structural characteristics of these compounds, which are essential for applications in materials science (Arif et al., 2022).

properties

IUPAC Name

4-methyl-3-phenacyloxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-14-20(25-13-19(23)15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)22(24)26-21(14)17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDUXUNTSIDPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 6
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

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